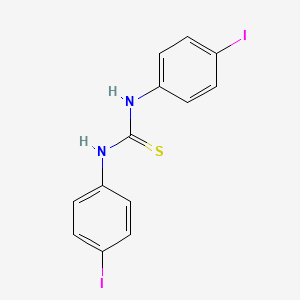

1,3-Bis(4-iodophenyl)thiourea

説明

Structure

3D Structure

特性

CAS番号 |

2059-77-0 |

|---|---|

分子式 |

C13H10I2N2S |

分子量 |

480.11 g/mol |

IUPAC名 |

1,3-bis(4-iodophenyl)thiourea |

InChI |

InChI=1S/C13H10I2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) |

InChIキー |

PIGTZXNNGMZPBX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)I)I |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3-Bis(4-iodophenyl)thiourea

The preparation of this compound can be achieved through several synthetic strategies. These methods primarily involve the formation of the thiourea (B124793) backbone by reacting an amine with a thiocarbonyl source.

Condensation Reactions Utilizing 4-Iodoaniline (B139537) and Isothiocyanate Precursors

A common and direct method for synthesizing 1,3-disubstituted thioureas involves the condensation of an amine with an isothiocyanate. In the case of this compound, this would theoretically involve the reaction of 4-iodoaniline with 4-iodophenyl isothiocyanate. While specific literature detailing this exact reaction is not prevalent, the general principle is well-established for the synthesis of analogous thiourea derivatives. For instance, the synthesis of various N-substituted tryptamine (B22526) analogues and other 1,3-disubstituted thioureas is achieved by condensing an amine with a corresponding isothiocyanate in an anhydrous medium. nih.gov

Another approach involves the reaction of an amine, such as 4-iodoaniline, with a source of the thiocarbonyl group, which can be generated in situ. For example, the reaction of 4-iodoaniline with carbon disulfide can lead to the formation of the symmetric this compound. Symmetrical thioureas have been synthesized using amines and carbon disulfide in aqueous media, sometimes facilitated by sunlight.

A versatile method for producing a wide range of thiourea derivatives is the reaction of amines with isothiocyanates generated from acyl chlorides and a thiocyanate (B1210189) salt. For example, 1-benzoyl-3-(4-iodophenyl)thiourea has been synthesized by reacting benzoyl chloride with potassium isothiocyanate to form benzoyl isothiocyanate, which is then reacted with 4-iodoaniline. grafiati.com This highlights a modular approach where different anilines and acyl chlorides can be used to generate a library of thiourea derivatives.

One-Pot Synthetic Approaches

One-pot syntheses are highly desirable as they reduce reaction time, simplify purification processes, and are generally more atom-economical. Several one-pot methods have been developed for the synthesis of thiourea derivatives. nih.gov A notable one-pot, multicomponent reaction involves the use of isothiocyanato cyclophosphazene intermediates reacting with a series of aromatic amines. grafiati.com While not explicitly for this compound, this method demonstrates the potential for one-pot synthesis of complex thiourea structures.

Another efficient one-pot procedure involves the condensation of amines and carbon disulfide in an aqueous medium to produce both symmetrical and unsymmetrical thioureas. acs.orgorganic-chemistry.org This method is particularly effective for aliphatic primary amines but can be adapted for aromatic amines. acs.org Furthermore, catalyst-free one-pot methodologies have been developed for preparing related heterocyclic systems, such as 1,3,5-triazine-2,4-dithione derivatives, from arylaldehydes, thiourea, and orthoformates, showcasing the versatility of multicomponent reactions in synthesizing complex molecules from simple precursors. beilstein-journals.org

Synthesis of Related 4-Iodophenyl-Substituted Thiourea Derivatives

The synthetic principles for this compound are applicable to a broader range of 4-iodophenyl-substituted thiourea derivatives. These derivatives are of interest for their potential biological activities and as intermediates in further chemical transformations.

For example, the synthesis of N-(4-iodophenyl)-N'-(4-methoxybenzoyl)thiourea has been reported. Similarly, 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea was prepared with a high yield of 88% by condensing 2-(1H-indol-3-yl)ethanamine with 4-iodophenyl isothiocyanate. nih.gov The synthesis of N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide was achieved from 4-iodoaniline with a yield of 61.8%. researchgate.net

The following table summarizes the synthesis of several 4-iodophenyl-substituted thiourea derivatives found in the literature:

| Compound Name | Reactants | Yield (%) | Reference |

| 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea | 2-(1H-indol-3-yl)ethanamine, 4-iodophenyl isothiocyanate | 88% | nih.gov |

| N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide | 4-Iodoaniline | 61.8% | researchgate.net |

| 1-Benzoyl-3-(4-iodophenyl)thiourea | Benzoyl chloride, Potassium isothiocyanate, 4-iodoaniline | - | grafiati.com |

| 4-(4-Iodophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | - | 52% | beilstein-journals.org |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the use of catalysts.

For the synthesis of thioureas, solvents like dimethylformamide (DMF) and acetone (B3395972) are commonly used. nih.govbeilstein-journals.org Anhydrous conditions are often preferred to prevent the hydrolysis of reactive intermediates like isothiocyanates. nih.gov The reaction temperature can significantly influence the reaction rate and selectivity. For instance, some reactions are carried out at room temperature, while others require heating to proceed at a reasonable rate. beilstein-journals.org

In one-pot syntheses, the order of addition of reagents and the reaction time for each step are critical. For example, in the synthesis of 1,3,5-triazine-2,4-dithione derivatives, the reaction of benzaldehyde (B42025) and thiourea in DMF at 80°C was a key step. beilstein-journals.org

The use of catalysts can also play a significant role. While many thiourea syntheses proceed without a catalyst, some reactions benefit from their presence. For instance, the synthesis of 2-aryl/heteroaryl/styryl benzothiazoles, a related class of sulfur-containing heterocycles, utilized thiourea itself as a bifunctional catalyst. nih.govacs.org

The following table provides examples of reaction conditions used in the synthesis of related thiourea derivatives, which can inform the optimization for this compound synthesis.

| Product | Reactants | Solvent | Conditions | Yield (%) | Reference |

| 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea | 2-(1H-indol-3-yl)ethanamine, appropriate aryl/alkylisothiocyanates | Anhydrous media | Condensation | 88% | nih.gov |

| N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide | 4-Iodoaniline | - | - | 61.8% | researchgate.net |

| 4-(4-Iodophenyl)-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | 4-Iodobenzaldehyde, Thiourea, Trimethyl orthoformate | DMF | 80 °C, 5 h | 52% | beilstein-journals.org |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 1,3-Bis(4-iodophenyl)thiourea, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the N-H protons of the thiourea (B124793) linkage. In a typical spectrum recorded in a solvent like DMSO-d₆, the N-H protons of the thiourea group usually appear as a singlet. The aromatic protons of the two 4-iodophenyl rings give rise to a set of signals in the aromatic region of the spectrum. Due to the symmetry of the molecule, the protons on each phenyl ring are chemically equivalent. The protons ortho to the iodine atom and those meta to the iodine atom will appear as distinct signals, typically as doublets due to coupling with adjacent protons.

Interactive Data Table: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| N1, N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide | DMSO-d₆ | 12.45 (s, 2H, 2x NH), 11.58 (s, 2H, 2x NH), 8.51 (s, 1H, Ar-H), 8.16 (d, J= 7.65 Hz, 2H, Ar-H), 7.76 (t, J= 16.05 Hz, 5H, Ar-H), 7.50 (d, J= 8.4 Hz, 4H, Ar-H) researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the spectrum will show a signal for the thiocarbonyl carbon (C=S), which is typically found in the downfield region of the spectrum. Additionally, distinct signals will be observed for the carbon atoms of the phenyl rings. Due to the substitution pattern, there will be four distinct signals for the aromatic carbons: the carbon attached to the iodine (C-I), the carbon attached to the nitrogen (C-N), and the two sets of CH carbons in the ring.

Interactive Data Table: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| N1, N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide | DMSO-d₆ | 180.9 (C=S), 167 (C=O), 140 (Ar-C), 139 (Ar-C), 134 (Ar-C), 132 (Ar-C), 129 (Ar-C), 98 (C-I) researchgate.net |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational frequencies include the N-H stretching vibrations, C=S stretching (thiocarbonyl), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-I stretching vibration can also be observed in the far-infrared region.

Interactive Data Table: IR Spectroscopy Data for this compound Derivatives

| Compound | Medium | Characteristic Vibrational Frequencies (cm⁻¹) |

|---|---|---|

| N1, N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide | KBr | 3043 (N-H), 1659 (C=O), 1533 (Ar-C), 1251 (C=S), 1153 (C-N), 611 (C-I) researchgate.net |

| 1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea | KBr | 3368 (N-H), 3315 (N-H), 1621 (C=O), 1454 (C=C) amazonaws.com |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) can be used. The mass spectrum will show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+), which corresponds to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I) will be evident in the spectrum.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values to confirm the empirical formula of this compound. For instance, the calculated elemental composition for a related compound, N1, N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-tricarboxamide (C₂₂H₁₆I₂N₄O₂S₂), is C, 38.48%; H, 2.33%; N, 8.16%; S, 9.33%. The found values of C, 38.49%; H, 2.31%; N, 8.11%; S, 9.23% are in close agreement. researchgate.net Similarly, for 1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea (C₂₀H₁₅BrI₂N₂O), the calculated percentages are C, 37.95%; H, 2.39%; N, 4.43%, while the found values are C, 37.65%; H, 2.01%; N, 4.77%. amazonaws.com

Crystallographic Studies and Solid State Architecture

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the unequivocal determination of the molecular structure and the packing of 1,3-Bis(4-iodophenyl)thiourea molecules in the solid state.

Determination of Crystal System and Space Group

Without experimental data, the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the space group of this compound remain undetermined. Symmetrically substituted diarylthioureas are known to crystallize in various centrosymmetric and non-centrosymmetric space groups, influenced by the nature and position of substituents. rsc.org

Analysis of Molecular Conformation in the Crystalline State

The conformation of the molecule in the crystalline state, particularly the planarity of the central thiourea (B124793) [CS(NH)₂] core and the torsion angles between this core and the two 4-iodophenyl rings, cannot be described without experimental results. In related diarylthiourea structures, the conformation is often described as trans-cis or trans-trans with respect to the orientation of the aryl groups relative to the C=S bond. nih.govscispace.com

Elucidation of Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound would be governed by a combination of non-covalent interactions. Identifying and quantifying these interactions is essential for understanding the supramolecular architecture.

Hydrogen Bonding Networks (e.g., N–H···S, C–H···π)

Thiourea derivatives are well-known for forming robust intermolecular hydrogen bonds. acs.org The most anticipated interaction in this compound would be the N–H···S hydrogen bond, where the N–H groups act as donors and the sulfur atom acts as an acceptor. These interactions typically lead to the formation of centrosymmetric dimers or extended one-dimensional chains. rsc.org Weaker C–H···π interactions may also play a role in stabilizing the crystal packing, but their presence and geometry are unknown.

Halogen Bonding Interactions (e.g., I···S, I···π, I···O)

The presence of iodine, a highly polarizable halogen, suggests that halogen bonding could be a significant structure-directing interaction. nih.govdcu.ie Potential halogen bonds could include interactions between the electrophilic region (σ-hole) on the iodine atom and various Lewis basic sites, such as the sulfur atom (I···S), the π-system of an adjacent aromatic ring (I···π), or another iodine atom (I···I). The specific nature and geometric parameters of these interactions for this compound have not been documented.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a well-documented phenomenon in the realm of organic compounds, particularly in molecules like diarylthioureas that feature flexible backbones and multiple hydrogen bonding sites. Similarly, co-crystallization, which involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a widely used technique in crystal engineering to modify the physicochemical properties of a substance. tbzmed.ac.irresearchgate.net

Polymorphism:

Although specific polymorphs of this compound have not been detailed in dedicated studies, the existence of polymorphism in closely related compounds is established. For instance, 1,3-bis(3-methylphenyl)thiourea (B1275920) has been shown to crystallize in at least two different forms, a monoclinic and a triclinic polymorph, with variations in the dihedral angles between the phenyl rings and different hydrogen bonding motifs. This precedent strongly suggests that this compound is also likely to exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, and pressure).

The potential for different packing arrangements arises from the conformational flexibility of the thiourea backbone and the various possible intermolecular interactions, including N-H···S hydrogen bonds, and halogen bonds involving the iodine atoms. These interactions can lead to different supramolecular synthons, such as the common R22(8) ring motif formed by N-H···S hydrogen bonds between two thiourea molecules. beilstein-journals.org The presence of the bulky and polarizable iodine atom can further influence crystal packing through halogen bonding (I···S, I···N, or I···I interactions), potentially leading to distinct polymorphic forms with varied thermal stabilities and solubilities.

A hypothetical representation of possible crystallographic data for two polymorphs of this compound is presented below. This data is illustrative and based on typical values observed for related diarylthiourea structures.

Hypothetical Polymorph Data for this compound

| Parameter | Polymorph A (Monoclinic) | Polymorph B (Triclinic) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 10.5 | 8.9 |

| b (Å) | 15.2 | 11.3 |

| c (Å) | 9.8 | 12.1 |

| α (°) | 90 | 85.2 |

| β (°) | 105.3 | 78.9 |

| γ (°) | 90 | 80.1 |

| V (ų) | 1509 | 1170 |

| Z | 4 | 2 |

| Density (calc) (g/cm³) | 2.18 | 2.25 |

Co-crystallization:

The field of crystal engineering frequently employs co-crystallization to tailor the properties of active pharmaceutical ingredients and other functional materials. tbzmed.ac.irresearchgate.net Thiourea derivatives are excellent candidates for co-crystal formation due to their strong hydrogen bond donor (N-H) and acceptor (C=S) capabilities.

For this compound, co-crystallization could be explored with a variety of co-formers. These co-formers are typically molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, or pyridines. The formation of co-crystals is driven by the establishment of robust intermolecular interactions between the thiourea and the co-former, which can compete with or complement the self-assembly synthons of the pure compound.

For example, co-crystallization with a dicarboxylic acid could lead to extended hydrogen-bonded networks where the acid's carboxyl groups interact with the thiourea's amine and thione functionalities. The iodine atoms on the phenyl rings could also participate in halogen bonding with suitable acceptor atoms on the co-former, further stabilizing the co-crystal lattice. Studies on related diarylureas have demonstrated successful co-crystallization with solvents like DMSO, where the sulfoxide (B87167) oxygen acts as a strong hydrogen bond acceptor. researchgate.net

Below is a hypothetical table illustrating potential co-crystals of this compound with different co-formers, highlighting the likely primary intermolecular interactions.

Hypothetical Co-crystal Systems for this compound

| Co-former | Co-former Type | Potential Primary Interactions | Stoichiometric Ratio (Thiourea:Co-former) |

| Isonicotinamide | Pyridine, Amide | N-H···N(pyridine), N-H···O(amide) | 1:1 or 1:2 |

| Adipic Acid | Dicarboxylic Acid | N-H···O(acid), O-H···S(thione) | 1:1 |

| Pyrazine | N-heterocycle | N-H···N(pyrazine) | 1:1 |

| 1,4-Diiodobenzene | Halogen Bond Donor | I···S, I···π | 1:1 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sciensage.infoaps.org It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies of thiourea (B124793) derivatives. sciensage.inforesearchgate.net

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiourea derivatives, a key feature is the conformation around the C–N bonds of the thiourea core. Symmetrically substituted thioureas can exist in different conformations, such as trans-trans, cis-trans, and cis-cis, due to the rotational flexibility of these bonds. usm.my

In the solid state, the conformation of acylthiourea derivatives is often stabilized by intramolecular hydrogen bonds, which form a pseudo-six-membered ring. researchgate.netresearchgate.net For N,N'-diaryl substituted thioureas, the conformation is influenced by the nature and position of substituents on the phenyl rings. researchgate.net Studies on analogous compounds, such as 1-benzoyl-3-(4-iodophenyl)thiourea, have utilized DFT to analyze structural and conformational features, revealing how the iodine substituent affects intermolecular interactions and crystal packing. researchgate.net Theoretical calculations on similar bis-thiourea compounds have shown that the trans-trans configuration is often the most stable, with other conformations like cis-trans being energetically accessible. usm.my

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. rsc.orgijpsat.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. ijpsat.org

DFT calculations are used to determine the energies of these orbitals and other quantum chemical parameters. sciensage.info For a closely related compound, 1-(4-iodophenyl)-3-(thiophene-2-carbonyl)thiourea, DFT calculations have been performed to determine its electronic properties. mdpi.com The presence of the electron-withdrawing iodine atom influences the electronic distribution and orbital energies. mdpi.com These calculations help in correlating the structure of thiourea derivatives with their potential biological or material science applications. acs.org

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -0.192689 |

| E(LUMO) | -0.110981 |

| Energy Gap (ΔE) | 0.081708 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wustl.edu This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. scirp.org

Molecular docking simulations place a ligand, such as a thiourea derivative, into the active site of a target protein to predict its binding conformation. wustl.edu The process involves sampling various ligand conformations and orientations and then scoring them. wustl.edu This prediction helps to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

For instance, a study on N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-bicarboxamide, a compound structurally related to 1,3-Bis(4-iodophenyl)thiourea, performed molecular docking against the DNA gyrase B protein from E. coli. researchgate.net The analysis of the docked conformation revealed specific binding interactions within the protein's active site, highlighting the potential mechanism of action. researchgate.net Similarly, docking studies on other thiourea derivatives have been used to identify key interactions with target enzymes, providing insights into their biological activities. biointerfaceresearch.com

A scoring function is used in molecular docking to estimate the binding affinity, often expressed in kcal/mol. grafiati.com This value represents the strength of the interaction between the ligand and the protein target. A lower (more negative) binding affinity value generally indicates a more stable and favorable ligand-protein complex. researchgate.net

In the molecular docking study of N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-bicarboxamide with E. coli DNA gyrase B, the estimated binding affinity was calculated to be -6.4 kcal/mol. researchgate.net This value was compared with other related thiourea derivatives to establish a structure-activity relationship. researchgate.net Such computational estimations of binding affinity are valuable for prioritizing compounds for experimental testing in drug discovery pipelines. scirp.org

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| N1,N3-bis((4-iodophenyl)carbamothioyl)benzene-1,3-bicarboxamide | E. coli DNA gyrase B | -6.4 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. iist.ac.in While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the receptor. wustl.edu

MD simulations are often used to refine the results of molecular docking. scirp.org By simulating the behavior of the docked complex in a physiological environment (e.g., in a water solvent system), researchers can assess the stability of the predicted binding mode. nih.gov The simulation tracks the interactions over a set period, ensuring that the key binding interactions observed in the static dock are maintained over time. nih.gov This provides a more accurate and realistic model of the binding event. Studies on other thiourea-based inhibitor complexes have used MD simulations to confirm the stability of the ligand within the active site of the target protein, validating the docking results. nih.govnih.gov

Analysis of Dynamic Conformational Behavior and Stability

The structural flexibility of thiourea derivatives is a key determinant of their chemical and biological properties. Symmetrically substituted thioureas, such as this compound, can exist in different conformations due to the rotational freedom around the C–N bonds of the thiourea core. usm.my Computational studies are essential for understanding the stability and prevalence of these different spatial arrangements.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to assess the potential energy surface of the molecule. usm.my For similar symmetrically substituted thioureas, three primary conformations are typically considered: trans-trans, cis-trans, and cis-cis, referring to the orientation of the phenyl groups relative to the sulfur atom. Studies on analogous compounds have shown that rotations along the C–N bonds can be modeled to determine the most stable conformers. usm.my

Research on 1,3-bis(1-(4-methylphenyl)ethyl)thiourea revealed that the trans-trans configuration was the most stable, with the cis-trans form having only slightly higher energy (a difference of 0.024 eV), suggesting it could also exist. usm.my The cis-cis configuration, however, was found to be significantly less stable, with a relative energy of 1.8412 eV. usm.my This stability is largely dictated by the presence of stabilizing non-covalent interactions, such as intramolecular hydrogen bonds (e.g., C-H···S), and the avoidance of steric clashes between the bulky phenyl rings. usm.my In halogenated thioureas, other interactions like π–π stacking and halogen bonds (I···S or I···π) can also play a crucial role in stabilizing specific conformations. researchgate.netgrafiati.com

Table 1: Relative Stability of Thiourea Derivative Conformers This table is based on findings for 1,3-bis(1-(4-methylphenyl)ethyl)thiourea as an illustrative example of conformational stability in symmetrically substituted thioureas. usm.my

| Conformation | Relative Energy (eV) | Stability |

| trans-trans | 0.000 | Most Stable |

| cis-trans | 0.024 | Potentially Existent |

| cis-cis | 1.8412 | Least Stable |

Simulation of Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational technique used to predict and analyze the interaction between a small molecule like this compound and a biological target, such as a protein or enzyme. nih.gov These simulations model the movement of atoms over time, providing insights into binding modes, interaction stability, and the specific amino acid residues involved in forming a stable complex. nih.govnih.gov

In studies of other thiourea derivatives, MD simulations have been used to explore their potential as inhibitors of various biological targets, including the SARS-CoV-2 spike protein and the ABCB1 transporter. nih.gov Such simulations can reveal:

Binding Stability: The root mean square deviation (RMSD) of the ligand and protein backbone is monitored throughout the simulation. A low and stable RMSD value over time suggests that the ligand has found a stable binding pose within the protein's active site. nih.gov

Key Interacting Residues: Simulations map the specific amino acid residues that form significant interactions with the ligand. nih.gov

Interaction Types: The analysis identifies the nature of the molecular interactions, which commonly include hydrogen bonds, hydrophobic interactions, and π-anion interactions. nih.govacs.org For this compound, halogen bonding involving the iodine atoms would also be a critical interaction to investigate.

For instance, MD simulations of a thiourea derivative with the SARS-CoV-2 receptor-binding domain (RBD) showed that while numerous hydrogen bonds formed, only a few persisted throughout the simulation, indicating their critical role in stable binding. nih.gov

Table 2: Illustrative Simulation of a Thiourea Derivative with a Protein Target This table presents a hypothetical summary of interactions that could be identified through MD simulation, based on published studies of similar compounds. nih.govacs.org

| Interaction Type | Key Interacting Residues | Description |

| Hydrogen Bonding | Asp, Gln, Ser | Forms strong, directional bonds with the N-H and C=S groups of the thiourea core. |

| Hydrophobic Interactions | Leu, Val, Ala | The iodophenyl rings interact with nonpolar residues in the binding pocket. |

| Halogen Bonding | Gly, Phe | The electrophilic region of the iodine atoms interacts with electron-rich carbonyl or aromatic groups. |

| π-Anion Interactions | Asp, Glu | The aromatic phenyl rings interact with the carboxylate side chains of acidic residues. |

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how variations in a molecule's chemical structure affect its biological activity. Computational methods are integral to modern SAR elucidation, allowing for the rational design of more potent and selective compounds. nih.gov For a molecule like this compound, SAR studies would involve computationally modeling how changes to its structure—such as altering the halogen, its position, or adding other functional groups—impact its interaction with a target. researchgate.netacs.org

A typical computational SAR workflow involves creating a virtual library of analogues and predicting their activity using techniques like molecular docking and free energy calculations. These predictions help prioritize which compounds to synthesize and test experimentally. nih.govnih.gov

Studies on various thiourea derivatives have provided key SAR insights:

Influence of Halogen Substituents: The type and position of halogen atoms on the phenyl rings are often critical for activity. In a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues, compounds with 3,4-dichloro- or 4-CF3-phenyl groups showed the highest cytotoxic activity against several cancer cell lines. nih.gov This suggests that the strong electron-withdrawing nature and specific placement of these halogens are crucial for the observed anticancer effects.

Role of Electronic Properties: The inhibitory potential of thiourea derivatives can be tuned by the electronic properties of the substituents. For urease inhibitors, compounds bearing electron-donating groups on the phenyl ring demonstrated superior activity compared to those with electron-withdrawing groups. acs.org

These findings highlight the importance of the two iodophenyl groups in this compound. A computational SAR study would systematically replace the iodine with other halogens (F, Cl, Br) and move them to the ortho- and meta-positions to build a predictive model of activity for a specific biological target.

Table 3: Hypothetical SAR Data for Phenylthiourea Derivatives Against a Cancer Cell Line This table illustrates a potential SAR trend based on published data for cytotoxic thiourea compounds, showing how substituent changes can modulate biological activity. nih.gov

| Compound Analogue (Modification from this compound) | Substituent | IC₅₀ (µM) | Inferred Activity Contribution |

| Analogue 1 | 4-Iodo (Reference) | 5.5 | Baseline Activity |

| Analogue 2 | 4-Chloro | 8.9 | Moderate Activity |

| Analogue 3 | 3,4-Dichloro | 1.5 | High Activity |

| Analogue 4 | 4-Trifluoromethyl | 2.1 | High Activity |

| Analogue 5 | 4-Methyl | 15.0 | Low Activity |

Coordination Chemistry and Metallosupramolecular Assemblies

Synthesis of Metal Complexes Involving 1,3-Bis(4-iodophenyl)thiourea as Ligand

The synthesis of metal complexes with this compound as a ligand generally involves the reaction of the thiourea (B124793) derivative with a suitable metal salt in an appropriate solvent. While specific studies on this compound are limited, the synthesis of complexes with analogous N,N'-diaryl-substituted thioureas provides insight into the potential synthetic routes.

For instance, the synthesis of copper(I) and silver(I) halide complexes with sterically bulky thiourea ligands has been achieved by reacting the thiourea ligand with the corresponding metal halide (CuCl, CuBr, CuI, AgCl, AgBr, AgI) in a 2:1 ligand-to-metal ratio in acetonitrile (B52724) at room temperature. nih.gov Similarly, transition metal complexes of thioureas bearing an ibuprofen (B1674241) moiety were synthesized by refluxing the thiourea ligand with metal salts of Co(II), Ni(II), Pb(II), and Cu(I) in a suitable solvent. jcchems.comresearchgate.net Another general method involves the reaction of a thiourea derivative with a metal salt in methanol (B129727) or a methanol-acetone mixture. mdpi.com

A study on a closely related compound, N¹,N³-bis((4-iodophenyl)carbamothioyl)benzene-1,3-dicarboxamide, involved its synthesis from isophthaloyl diisothiocyanate and 4-iodoaniline (B139537). researchgate.net This suggests that metal complexes of this compound could potentially be synthesized by reacting the pre-formed ligand with various metal precursors.

A general synthetic scheme for the formation of a metal complex with a generic N,N'-diarylthiourea ligand (where R = 4-iodophenyl) is depicted below:

n L + MXy → [M(L)n]Xy

Where:

L = this compound

M = Metal ion (e.g., Cu(I), Ag(I), Co(II), Ni(II))

X = Anion (e.g., Cl⁻, Br⁻, I⁻, SO₄²⁻)

n, y = Stoichiometric coefficients

Elucidation of Coordination Modes and Ligand Behavior (e.g., Monodentate, Bidentate)

Thiourea derivatives can exhibit different coordination modes depending on the reaction conditions and the metal center involved. conicet.gov.arstackexchange.com The most common coordination modes are monodentate, where the ligand binds to the metal through the sulfur atom, and bidentate, where it coordinates through both the sulfur and one of the nitrogen atoms, forming a chelate ring. nih.govresearchgate.net

In many cases, N,N'-disubstituted thioureas act as monodentate ligands , coordinating to the metal center exclusively through the sulfur atom. mdpi.com This is particularly common for soft metal ions which have a higher affinity for the soft sulfur donor. uomustansiriyah.edu.iq For example, in complexes with Au(I), the thiourea ligand often coordinates in a linear fashion through the phosphorus atom if a phosphine (B1218219) group is present, or through the sulfur atom. unizar.es

Alternatively, the ligand can behave as a bidentate ligand , coordinating through the sulfur and one of the nitrogen atoms. This often occurs upon deprotonation of one of the N-H groups, leading to the formation of a stable chelate ring with the metal ion. utm.my The formation of a bidentate chelate is influenced by the nature of the substituents on the nitrogen atoms and the metal ion's preference for a specific coordination geometry. conicet.gov.ar For instance, in some copper(II) complexes with 3-(trifluoromethyl)phenylthiourea (B159877) derivatives, the two ligands coordinate in a bidentate fashion via the thiocarbonyl sulfur and a deprotonated nitrogen atom. utm.my

Spectroscopic Characterization of Metal Complexes

The coordination of this compound to a metal center can be effectively studied using various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H groups in the IR spectrum provide strong evidence of coordination. Upon coordination of the sulfur atom to the metal, a decrease in the frequency of the ν(C=S) stretching vibration is typically observed. chemrevlett.com This is due to the weakening of the C=S double bond character upon donation of electron density to the metal. Conversely, if the nitrogen atom is also involved in coordination, shifts in the ν(N-H) stretching and δ(N-H) bending vibrations would be expected. The IR spectrum of a related compound, N¹,N³-bis((4-iodophenyl)carbamothioyl)benzene-1,3-dicarboxamide, shows characteristic peaks for ν(N-H) at 3043 cm⁻¹, ν(C=O) at 1659 cm⁻¹, ν(Ar-C) at 1533 cm⁻¹, ν(C=S) at 1251 cm⁻¹, ν(C-N) at 1153 cm⁻¹, and ν(C-I) at 611 cm⁻¹. researchgate.net Upon complexation, these values would be expected to shift.

Interactive Table: Expected IR Spectral Changes upon Coordination

| Functional Group | Free Ligand (cm⁻¹) (Exemplary) | Coordinated Ligand (cm⁻¹) (Expected Shift) | Rationale for Shift |

| ν(N-H) | ~3043 | Shift to lower or higher frequency | Involvement in hydrogen bonding or coordination |

| ν(C=S) | ~1251 | Shift to lower frequency | Weakening of the C=S bond upon S-coordination |

| ν(C-N) | ~1153 | Shift to higher frequency | Increased double bond character of the C-N bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing these complexes in solution. In the ¹H NMR spectrum, the chemical shifts of the N-H protons are particularly sensitive to coordination and hydrogen bonding. A downfield shift of the N-H proton signals upon complexation can indicate the presence of intramolecular hydrogen bonding between the thiourea and other ligands, such as halides. nih.gov The aromatic protons of the iodophenyl rings would also be affected by the coordination to the metal center.

In the ¹³C NMR spectrum, the resonance of the thiocarbonyl carbon (C=S) is a key indicator of coordination. A downfield or upfield shift of the C=S signal upon complexation provides evidence of the sulfur atom's involvement in bonding to the metal. For example, the ¹³C NMR spectra of copper(I) and silver(I) complexes with a bulky thiourea ligand show the C=S resonance in the range of 178.0-179.7 ppm. nih.gov For the related N¹,N³-bis((4-iodophenyl)carbamothioyl)benzene-1,3-dicarboxamide, the C=S signal appears at 180.9 ppm and the C-I signal at 98 ppm. researchgate.net

Proposed Geometries and Structural Features of Metal Complexes

The geometry of metal complexes containing this compound would be dictated by the coordination number and the electronic configuration of the central metal ion. Based on studies of analogous thiourea complexes, several geometries can be proposed.

For instance, with Ag(I), which has a d¹⁰ electronic configuration, linear, trigonal planar, or tetrahedral geometries are common. In the case of [AgX(DSPTU)(PPh₃)] (where DSPTU is 1,3-diisopropyl-2-thiourea and X is a halide), the silver(I) ion exhibits a distorted trigonal planar coordination, being bonded to the sulfur atom of the thiourea, a phosphorus atom of triphenylphosphine, and a halide ion. scienceasia.org A similar trigonal planar geometry could be envisioned for a silver(I) complex with this compound.

For Cu(I), also a d¹⁰ metal, complexes of the type [CuX(L)₂] (where L is a bulky thiourea ligand) have been shown to adopt a trigonal planar geometry, with the copper ion coordinated to two sulfur atoms from two thiourea ligands and one halide ion. nih.gov These structures are often stabilized by intramolecular N-H···X hydrogen bonds, which lead to the formation of six-membered rings. nih.gov

For d⁸ metals like Ni(II), Pd(II), and Pt(II), square planar geometries are prevalent, especially when the thiourea ligand acts as a bidentate O,S or N,S donor. conicet.gov.ar

Interactive Table: Proposed Geometries for Metal Complexes of this compound

| Metal Ion | Coordination Number | Proposed Geometry | Example from Analogue |

| Ag(I) | 3 | Trigonal Planar | [AgBr(DSPTU)(PPh₃)] scienceasia.org |

| Cu(I) | 3 | Trigonal Planar | [CuCl(L)₂] (L = bulky thiourea) nih.gov |

| Ni(II) | 4 | Square Planar | cis-Bis[N'-(4-bromobenzoyl)-N,N-dimethylthioureato-κ²O,S]copper(II) conicet.gov.ar |

| Pd(II) | 4 | Square Planar | cis-bis(N,N-dimethyl-N'-4-chlorobenzoylthioureato)palladium(II) conicet.gov.ar |

Influence of Metal Centers on Thiourea Ligand Properties

The coordination of a metal center to the this compound ligand significantly influences the ligand's electronic and structural properties. The donation of electron density from the sulfur (and potentially nitrogen) atom to the metal center alters the bond lengths and angles within the thiourea moiety.

The nature of the metal ion plays a crucial role in the extent of these changes. Harder metal ions may favor coordination with the harder nitrogen atoms, potentially leading to deprotonation and bidentate chelation. uomustansiriyah.edu.iq Softer metal ions, on the other hand, will have a stronger affinity for the soft sulfur atom, favoring monodentate coordination. uomustansiriyah.edu.iq

Furthermore, the metal center can influence the supramolecular chemistry of the system. The formation of metal-organic frameworks or other extended structures can be directed by the coordination preferences of the metal ion and the ability of the this compound ligand to form intermolecular interactions, such as hydrogen bonds or halogen bonds involving the iodine atoms.

Biological Activity Profiles in Vitro Studies

Antimicrobial Activity

While numerous studies have demonstrated the antimicrobial potential of various thiourea (B124793) derivatives, specific data for 1,3-Bis(4-iodophenyl)thiourea is not detailed in the available research.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

No specific studies detailing the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria were found. Research on other thiourea derivatives has shown activity, but these findings cannot be directly extrapolated to the specific compound . nih.govfip.orgseejph.comnih.gov

Antifungal Efficacy

The antifungal properties of this compound have not been specifically reported. While related thiourea compounds have been investigated for their effects on various fungal pathogens, data for this particular iodinated derivative is absent. nih.govmdpi.comnih.gov

Antitubercular Activity

There is no specific information available regarding the in vitro antitubercular activity of this compound against Mycobacterium tuberculosis. Studies on other substituted thiourea and triazenide compounds have shown potential, but data for the subject compound is lacking. nih.govresearchgate.net

Antiviral Activity

The antiviral profile of this compound is not specifically characterized in the available literature.

Proposed Mechanistic Insights into Antiviral Action (e.g., Enzyme Inhibition, Receptor Binding)

Without specific antiviral activity data for this compound, there are no proposed mechanistic insights available. For other antiviral thiourea derivatives, mechanisms such as the inhibition of reverse transcriptase in HIV-1 have been suggested. nih.gov However, it is not possible to determine if this compound acts via a similar or different mechanism.

Anticancer / Cytotoxic Activity (In Vitro Cell Line Studies)

No specific studies detailing the in vitro anticancer or cytotoxic activity of this compound were identified.

Inhibition of Proliferation in Various Cancer Cell Lines

Data on the inhibitory concentration (e.g., IC₅₀ values) of this compound against various cancer cell lines are not available in the searched literature.

Mechanistic Pathways of Cytotoxicity

There is no available information regarding the specific mechanistic pathways, such as the induction of apoptosis or cell cycle arrest, by which this compound may exert cytotoxic effects.

Antioxidant Activity

No studies were found that evaluated the antioxidant properties of this compound using standard in vitro assays.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Specific data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays for this compound are not documented in the available literature.

Ferric Reducing Antioxidant Power (FRAP) Assays

No published results from Ferric Reducing Antioxidant Power (FRAP) assays for this compound were found.

Enzyme Inhibition Studies (e.g., DNA gyrase, Topoisomerase IV)

The inhibitory activity of this compound against enzymes such as DNA gyrase or Topoisomerase IV has not been reported in the reviewed scientific literature. While other thiourea derivatives have been explored as potential inhibitors of these bacterial enzymes, specific data for the title compound is absent. researchgate.netmdpi.com

An article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature detailing the in vitro anti-inflammatory activity of this specific compound did not yield any relevant research findings.

The performed searches for "this compound in vitro anti-inflammatory activity," "this compound anti-inflammatory in vitro studies," "in vitro anti-inflammatory evaluation of this compound," "lipoxygenase inhibition by this compound," and "cyclooxygenase inhibition by this compound" did not provide any data on the biological activity of this particular molecule in in vitro anti-inflammatory models.

Therefore, it is not possible to provide the requested content for the "" section, including data tables and detailed research findings, as no published studies on this topic for "this compound" were found.

Supramolecular Chemistry and Crystal Engineering

Principles of Supramolecular Assembly Design

The design of supramolecular assemblies using molecules like 1,3-Bis(4-iodophenyl)thiourea is predicated on the principles of molecular recognition and the predictable nature of non-covalent interactions. The primary interactions driving the assembly of this compound are hydrogen bonds and halogen bonds. The thiourea (B124793) group provides robust N-H donors and a C=S acceptor for hydrogen bonding, while the iodine atoms act as effective halogen bond donors.

Role of Halogen and Thiourea Moieties in Directing Supramolecular Synthons

Supramolecular synthons are structural units within supermolecules that can be formed and interchanged by known or conceivable synthetic operations. In this compound, both the thiourea and the iodophenyl moieties are instrumental in forming specific and reliable synthons.

The thiourea moiety is well-known for its ability to form a robust eight-membered hydrogen-bonded ring motif, denoted as the R2(8) graph set descriptor. This synthon arises from the self-complementary hydrogen bonding between the N-H groups of one molecule and the sulfur atom of a neighboring molecule. This interaction is a powerful tool in crystal engineering for creating predictable one-dimensional chains.

The iodine atoms on the phenyl rings introduce the possibility of halogen bonding. Iodine, being a large and polarizable halogen, can form strong and highly directional halogen bonds with suitable acceptors. In the crystal structure of this compound, the iodine atoms can interact with the sulfur atom of the thiourea group (I···S halogen bond) or with other iodine atoms (I···I halogen bond). These interactions can link the primary hydrogen-bonded chains into higher-dimensional structures. The interplay and competition between these different synthons are of great interest in understanding and controlling the final crystal packing.

Table 1: Key Supramolecular Synthons in Diaryl Thiourea Derivatives

| Synthon Type | Interacting Groups | Typical Geometry | Resulting Motif |

| Hydrogen Bond | N-H···S | Directional | R2(8) ring, 1D chains |

| Halogen Bond | C-I···S | Linear | Inter-chain linking |

| Halogen Bond | C-I···I | Variable | 2D sheets or 3D networks |

Applications in Host-Guest Chemistry and Inclusion Complexes

While the primary focus of research on this compound has been on its self-assembly properties, its structural features suggest potential applications in host-guest chemistry. The formation of defined supramolecular architectures can lead to the creation of cavities or channels within the crystal lattice that are capable of including small guest molecules.

Exploration of Self-Assembly Processes

The self-assembly of this compound is a spontaneous process driven by the minimization of the free energy of the system through the formation of multiple non-covalent interactions. This process can be influenced by various external factors such as the choice of solvent, temperature, and concentration.

Crystallization studies from different solvents can reveal the formation of different polymorphs or solvates, each with a unique supramolecular arrangement. This highlights the sensitivity of the self-assembly process to the surrounding environment. For example, a solvent that can act as a hydrogen or halogen bond acceptor may compete with the intermolecular interactions of the thiourea derivative, leading to a different crystal packing.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 1,3-bis(4-iodophenyl)thiourea and its derivatives. Conventional methods often involve multiple steps and the use of potentially hazardous reagents. mdpi.com Green chemistry principles are expected to drive innovation in this area, focusing on:

One-Pot Syntheses: Streamlining the reaction process by combining multiple steps into a single operation, thereby reducing solvent waste and energy consumption. acs.org One-pot multicomponent reactions have already shown promise in the synthesis of other thiourea (B124793) derivatives. grafiati.com

Alternative Energy Sources: Employing methods such as ultrasound irradiation can lead to shorter reaction times and milder reaction conditions, contributing to a more environmentally friendly process. acs.org

Catalyst Innovation: The use of organocatalysts, like thiourea itself, can offer a metal-free and recyclable alternative to traditional catalysts. acs.org Research into bifunctional catalysts that can act as both a hydrogen bond donor and a Brønsted base could further enhance reaction efficiency. acs.org

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental for its application. While standard techniques like NMR and IR spectroscopy are routinely used, future studies will benefit from the integration of more advanced methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms, bond lengths, and angles. researchgate.netnih.gov This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's crystal packing and physical properties. researchgate.netresearchgate.net

Solid-State NMR: This technique can provide detailed information about the structure and dynamics of the compound in its solid form, complementing data from X-ray diffraction. researchgate.net

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI) mass spectrometry are valuable for confirming the molecular weight and fragmentation patterns of newly synthesized derivatives. jst.go.jp

Synergistic Application of Computational and Experimental Methodologies

The combination of computational modeling and experimental work offers a powerful approach to understanding and predicting the behavior of this compound.

Molecular Docking: This computational technique can predict the binding orientation of the molecule to a target protein, providing insights into its potential biological activity. researchgate.netresearchgate.net It has been used to study the interaction of thiourea derivatives with various biological targets, including enzymes and receptors. researchgate.netucl.ac.be

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various molecular properties, such as electronic structure and vibrational frequencies, which can then be correlated with experimental data from spectroscopic analyses. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, aiding in the design of more potent analogues. researchgate.net

Rational Design of Highly Selective Molecular Probes and Reagents

The presence of the thiourea group and the reactive iodine atoms makes this compound a promising scaffold for the development of selective molecular probes. Future research could focus on designing derivatives that can selectively detect specific analytes, such as anions or metal ions. For instance, other thiourea derivatives have been explored as colorimetric probes for cyanide ions. eurjchem.com The design of such probes often involves modifying the phenyl rings with appropriate signaling units.

Exploration of Materials Science Applications with Tailored Properties

The ability of thiourea derivatives to participate in hydrogen bonding and coordinate with metal ions opens up possibilities for their use in materials science. mdpi.comresearchgate.net

Coordination Polymers: The sulfur and nitrogen atoms of the thiourea moiety can act as ligands, coordinating with metal centers to form coordination polymers. mdpi.comresearchgate.net These materials can exhibit interesting structural motifs, such as chains and ribbons, and may have applications in areas like catalysis or as functional materials. researchgate.net

Crystal Engineering: By understanding the intermolecular interactions, such as halogen bonding and π-π stacking, it is possible to control the crystal packing of this compound and its derivatives. researchgate.net This "crystal engineering" approach can be used to design materials with specific physical properties, such as tailored solubility or melting points.

Deeper Elucidation of Mechanistic Pathways in Biological Interactions

While various thiourea derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects, the precise mechanisms of action are often not fully understood. mdpi.comnih.govnih.gov Future research on this compound should aim to:

Identify Biological Targets: Utilizing techniques like molecular docking and experimental assays to identify the specific proteins or enzymes that the compound interacts with. researchgate.netbiointerfaceresearch.com

Investigate Cellular Effects: Studying the downstream effects of the compound on cellular processes, such as apoptosis (programmed cell death) and cell signaling pathways. nih.gov For example, some thiourea derivatives have been shown to induce apoptosis in cancer cells and inhibit the secretion of inflammatory cytokines like IL-6. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. researchgate.netbiointerfaceresearch.com This can provide valuable information on which structural features are crucial for its therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Bis(4-iodophenyl)thiourea?

- Methodological Answer : The synthesis involves reacting equimolar amounts of 4-iodoaniline with thiourea in polar solvents (ethanol/methanol) under reflux (60–80°C) for 6–12 hours. Key steps include:

- Nucleophilic substitution : The amine group of 4-iodoaniline attacks the thiocarbonyl carbon of thiourea.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity product (>95%) .

- Yield Optimization : Elevated temperatures (70–80°C) and excess thiourea improve conversion rates. Industrial-scale synthesis employs controlled pressure and solvent recycling .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-) reveals NH proton signals at δ 9.8–10.2 ppm (broad singlet, thiourea NH), while aromatic protons appear at δ 7.4–7.8 ppm. C NMR confirms the thiocarbonyl (C=S) peak at ~180 ppm .

- FT-IR : Strong absorption bands at ~3200 cm (N–H stretch) and ~1250 cm (C=S stretch) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

Q. How does the iodine substituent influence the compound's solubility and stability?

- Methodological Answer :

- Solubility : Limited solubility in water due to hydrophobic iodophenyl groups; soluble in DMSO, DMF, and chloroform.

- Stability : Iodine's electron-withdrawing effect stabilizes the thiourea moiety against hydrolysis. However, prolonged UV exposure degrades C–I bonds, necessitating storage in amber vials .

Advanced Research Questions

Q. How do electronic effects of iodine impact the compound's reactivity in metal coordination?

- Methodological Answer :

- Electronic Effects : The iodine atoms withdraw electron density via resonance, enhancing the thiourea's Lewis basicity. This facilitates coordination with soft metals (e.g., Ag, Hg) through the sulfur atom .

- Experimental Design : Titration with AgNO (UV-Vis monitoring at 265 nm) quantifies binding constants. X-ray absorption spectroscopy (XAS) identifies coordination geometry .

- Data Contradictions : Conflicting reports on Au binding affinity (log = 4.2–5.8) arise from solvent polarity differences. Standardizing solvent systems (e.g., DMSO-water mixtures) resolves discrepancies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Varying iodine's position (para vs. meta) alters steric hindrance and hydrogen-bonding capacity. For example, para-iodine enhances DNA intercalation (anticancer activity), while meta-substitution improves membrane permeability (antimicrobial) .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict interaction sites with biological targets (e.g., topoisomerase II for anticancer activity) .

Q. How can experimental design mitigate challenges in crystallizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。